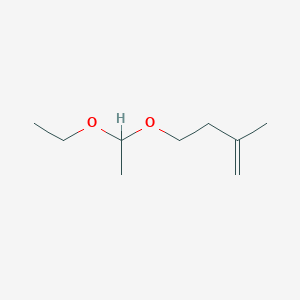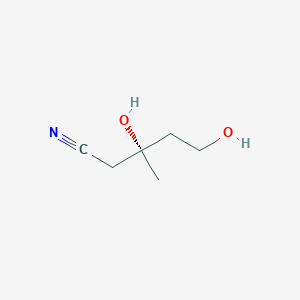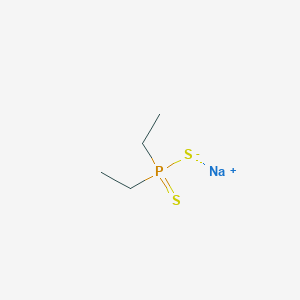
1-13C-D-Phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-13C-D-Phenylalanine is a stable isotope-labeled amino acid that is widely used in scientific research. It is a non-essential amino acid that plays a crucial role in protein synthesis, neurotransmitter synthesis, and other physiological processes. The stable isotope labeling of this amino acid allows for the tracking of its metabolic fate in vivo and in vitro, making it an invaluable tool in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-13C-D-Phenylalanine is related to its stable isotope labeling. The stable isotope allows for the tracking of the labeled compound in vivo and in vitro, providing valuable information on its metabolic fate and the metabolic pathways it is involved in. This information can be used to gain insights into various physiological processes and to develop new therapies and treatments for various diseases.
Biochemical and Physiological Effects:
1-13C-D-Phenylalanine has no known biochemical or physiological effects on its own. Its effects are related to its stable isotope labeling, which allows for the tracking of the labeled compound in vivo and in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-13C-D-Phenylalanine in lab experiments include its stable isotope labeling, which allows for the tracking of the labeled compound in vivo and in vitro, and its versatility, which allows it to be used in a wide range of studies. The limitations include the cost of the labeled compound and the complexity of the labeling process, which can make it difficult to produce large quantities of the labeled compound.
Direcciones Futuras
There are several future directions for the use of 1-13C-D-Phenylalanine in scientific research. These include the development of new labeling methods that are more efficient and cost-effective, the use of the labeled compound in studies of disease metabolism and drug metabolism, and the use of the labeled compound in studies of protein-protein interactions and protein-ligand interactions. Additionally, the use of the labeled compound in studies of the gut microbiome and its role in various physiological processes is an area of growing interest.
Métodos De Síntesis
The synthesis of 1-13C-D-Phenylalanine involves the incorporation of a stable isotope of carbon into the phenylalanine molecule. This can be achieved through several methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of labeled precursors to produce the desired compound, while biosynthesis involves the incorporation of labeled substrates into living organisms to produce labeled compounds.
Aplicaciones Científicas De Investigación
1-13C-D-Phenylalanine has a wide range of applications in scientific research. It is commonly used in protein synthesis studies, where it is incorporated into newly synthesized proteins to track their metabolic fate. It is also used in studies of neurotransmitter synthesis, where it is incorporated into neurotransmitters to track their synthesis and release. Other applications include studies of amino acid metabolism, metabolic flux analysis, and drug metabolism studies.
Propiedades
Número CAS |
1202063-94-2 |
|---|---|
Nombre del producto |
1-13C-D-Phenylalanine |
Fórmula molecular |
C₈¹³CH₁₁NO₂ |
Peso molecular |
166.18 |
Sinónimos |
(2R)-2-Amino-3-phenylpropanoic Acid-1-13C; (R)-3-Phenyl-2-aminopropanoic Acid-1-13C; (R)-Phenylalanine-1-13C; D-(+)-Phenylalanine-1-13C; D-α-Amino-β-phenylpropionic Acid-1-13C; Endorphenyl-1-13C; NSC 25005-1-13C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
